(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanol
CAS No.: 1078575-71-9
Cat. No.: VC3298193
Molecular Formula: C12H18BNO3
Molecular Weight: 235.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1078575-71-9 |
|---|---|
| Molecular Formula | C12H18BNO3 |
| Molecular Weight | 235.09 g/mol |
| IUPAC Name | [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol |
| Standard InChI | InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-10(8-15)14-7-9/h5-7,15H,8H2,1-4H3 |
| Standard InChI Key | XFCRCZYNRQHVDP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CO |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CO |
Introduction
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol is a boronic acid derivative, specifically a pinacol ester, which plays a crucial role in organic synthesis, particularly in cross-coupling reactions. This compound is known for its stability and versatility in forming carbon-carbon bonds under mild conditions.
Synthesis and Applications
This compound is synthesized through the reaction of 2-hydroxymethylpyridine with a boronic acid precursor in the presence of pinacol. It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming complex molecules in pharmaceuticals and materials science.
Chemical Safety and Handling
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol is considered an irritant and should be handled with caution. It requires proper storage in a dry, well-ventilated area away from incompatible substances.
Research Findings
Recent studies have highlighted the importance of boronic acid derivatives like (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol in the development of novel pharmaceuticals and materials. Their role in facilitating efficient cross-coupling reactions has been pivotal in advancing synthetic organic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume